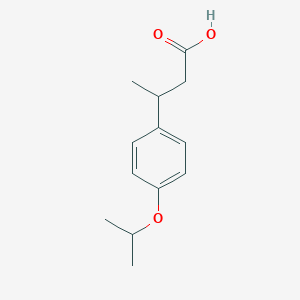

3-(4-Isopropoxyphenyl)butanoic acid

Descripción

3-(4-Isopropoxyphenyl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone substituted with a 4-isopropoxyphenyl group at the third carbon. The isopropoxy group (OCH(CH₃)₂) confers moderate lipophilicity, while the carboxylic acid moiety enables hydrogen bonding and ionic interactions.

Propiedades

Fórmula molecular |

C13H18O3 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

3-(4-propan-2-yloxyphenyl)butanoic acid |

InChI |

InChI=1S/C13H18O3/c1-9(2)16-12-6-4-11(5-7-12)10(3)8-13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) |

Clave InChI |

RTXMHHODBNYMGH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CC=C(C=C1)C(C)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)butanoic acid typically involves the reaction of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of 3-(4-Isopropoxyphenyl)butanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Isopropoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

3-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of 3-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

a) 3-(4-Hydroxyphenyl)butanoic Acid ()

- Substituent : Hydroxyl (-OH) at the para position.

- Key Differences :

- Acidity : The hydroxyl group is electron-withdrawing via resonance, increasing the carboxylic acid's acidity (lower pKa) compared to the isopropoxy analog.

- Solubility : Higher hydrophilicity due to -OH, reducing lipid membrane permeability.

- Applications: Likely used in polar environments or as a hydrogen-bond donor in drug design.

b) 4-(4-Methylphenyl)butanoic Acid ()

- Substituent : Methyl (-CH₃) at the para position.

- Key Differences: Lipophilicity: Methyl is less bulky than isopropoxy, leading to lower logP (lipophilicity).

c) (S)-3-(4-tert-Butoxyphenyl)butanoic Acid ()

- Substituent : tert-Butoxy (-OC(CH₃)₃) at the para position.

- Key Differences :

- Steric Bulk : The tert-butoxy group creates significant steric hindrance, possibly limiting interactions with tight binding pockets.

- Stability : Enhanced hydrolytic stability compared to smaller alkoxy groups like isopropoxy.

Functional Group Modifications

a) 3-Benzoylpropionic Acid ()

- Structure : Ketone (C=O) adjacent to the carboxylic acid.

- Key Differences :

- Reactivity : The ketone introduces electrophilic character, enabling nucleophilic additions absent in the target compound.

- Acidity : The electron-withdrawing ketone increases carboxylic acid acidity (pKa ~3.5 vs. ~4.5 for aliphatic analogs).

b) Propenoic Acid 3-(4-Methoxyphenyl)-3-methylbutyl Ester ()

- Structure : Ester derivative with a methoxy group.

- Key Differences :

- Bioavailability : Esterification masks the carboxylic acid, improving cell membrane penetration (prodrug strategy).

- Metabolism : Esters are hydrolyzed in vivo to release active carboxylic acids.

c) (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid ()

- Structure: Amino (-NH₂) and fluorine substituents.

- Key Differences: Electronic Effects: Fluorine is electron-withdrawing, enhancing acidity and altering electronic distribution. Biological Activity: The amino group enables zwitterionic behavior, influencing receptor binding (e.g., GABA analogs).

Pharmacological and Physicochemical Properties

| Compound | Substituent/Group | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 3-(4-Isopropoxyphenyl)butanoic acid | -OCH(CH₃)₂ | ~222.3 | Moderate lipophilicity (logP ~2.8) | Intermediate, drug design |

| 3-(4-Hydroxyphenyl)butanoic acid | -OH | ~194.2 | High acidity (pKa ~3.9), hydrophilic | Antioxidant, enzyme inhibition |

| 4-(4-Methylphenyl)butanoic acid | -CH₃ | ~178.2 | Low steric hindrance, logP ~2.5 | Polymer synthesis |

| 3-Benzoylpropionic acid | -C(=O)Ph | ~178.2 | Electrophilic ketone, pKa ~3.5 | Organic synthesis, crosslinking |

| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | -F, -NH₂ | ~213.2 | Zwitterionic, bioactive | Neuropharmacology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.